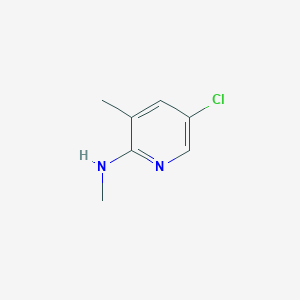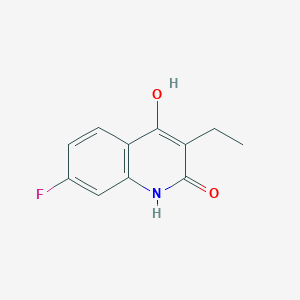
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like hydroxyl, ethyl, and fluoro in the quinoline ring can significantly influence the compound’s properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzophenone derivatives, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The presence of functional groups like hydroxyl and fluoro can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar properties.
7-Fluoroquinoline: A fluoro-substituted quinoline with distinct reactivity.
3-Ethylquinoline: An ethyl-substituted quinoline with unique characteristics.
Uniqueness
3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is unique due to the combination of ethyl, fluoro, and hydroxyl groups in the quinoline ring. This combination can lead to specific reactivity and biological activities that are not observed in other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H10FNO2 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
3-ethyl-7-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
BKZCSFDKBFJSSV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)F)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
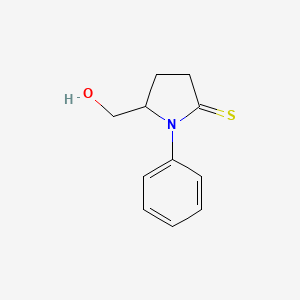
![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
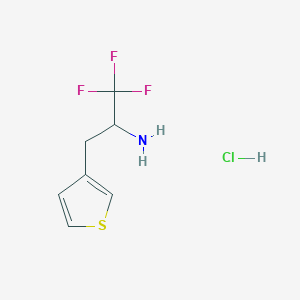
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
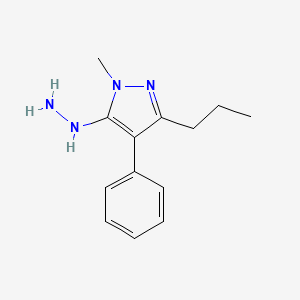
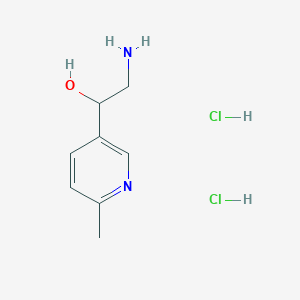
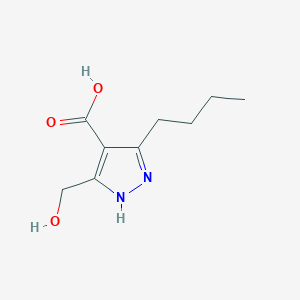
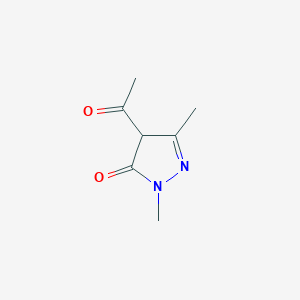
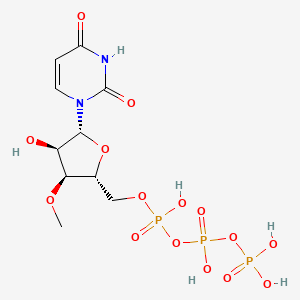
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
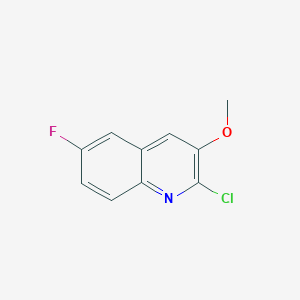
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
